Synthetic Yield Comparison: 81.56% Isolated Yield via Thiophosgene Route
In a patent-disclosed preparation, 3-bromo-4-methylphenylisothiocyanate was synthesized from 3-bromo-4-methylaniline using thiophosgene in dichloromethane with triethylamine as base, affording an isolated yield of 81.56% after 1 hour at room temperature [1]. This yield is comparable to or exceeds typical yields reported for analogous aryl isothiocyanates prepared via the thiophosgene method, which often range from 65% to 80% for unsubstituted phenyl isothiocyanates .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 81.56% |
| Comparator Or Baseline | Typical yields for aryl isothiocyanates via thiophosgene route: 65–80% |
| Quantified Difference | Approximately 1.6–16.5 percentage points higher |
| Conditions | Thiophosgene, CH₂Cl₂, Et₃N, 1 h, room temperature [1] |
Why This Matters
Higher synthetic efficiency translates to lower cost per gram for procurement and reduces waste in multi-step syntheses.
- [1] Molaid. 2-Bromo-4-isothiocyanato-1-methylbenzene | 597545-14-7 (Synthesis yield 81.56%). https://www.molaid.com/MS_292534 View Source
